(1S,3S)-Methyl 3-aminocyclopentanecarboxylate
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Overview
Description
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate is a chemical compound with the molecular formula C7H13NO2 It is a methyl ester derivative of 3-aminocyclopentanecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate typically involves the esterification of 3-aminocyclopentanecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-Methyl 3-aminocyclopentanecarboxylate
- (1S,3R)-Methyl 3-aminocyclopentanecarboxylate
- (1R,3S)-Methyl 3-aminocyclopentanecarboxylate
Uniqueness
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacological and biochemical properties compared to its stereoisomers.
Biological Activity
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique stereochemistry and structural properties. This article explores its biological activities, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : Approximately 179.65 g/mol
- Appearance : White to yellow solid
- Stereochemistry : Contains two stereocenters at positions 1 and 3, contributing to its potential in asymmetric synthesis.
The biological activity of this compound is primarily influenced by its interaction with various molecular targets, such as enzymes and receptors. The compound's amine group and cyclopentane ring are common features in biologically active molecules, suggesting potential roles in neurotransmitter modulation and enzyme inhibition .
Interaction Studies
Preliminary studies indicate that this compound may affect neurotransmitter systems, although specific pathways remain to be fully elucidated. Its binding affinity to certain receptors can lead to alterations in receptor activity, which may have implications for neuropharmacological applications.
Neuropharmacology
Research highlights the compound's notable biological activities within neuropharmacology. It has been investigated for its effects on neurotransmitter systems, particularly regarding:
- Potential Neuroprotective Effects : The compound may exhibit protective properties against neurodegenerative processes.
- Modulation of Neurotransmitter Release : Initial findings suggest it could influence the release of key neurotransmitters such as dopamine and serotonin.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate | 180323-49-3 | 1.00 | Different stereochemistry affecting biological activity |
Methyl 3-aminocyclopentanecarboxylate | 1398534-59-2 | 1.00 | Lacks stereochemical specificity |
cis-Methyl 3-aminocyclobutanecarboxylate | 1212304-86-3 | 0.94 | Smaller ring structure influences reactivity |
cis-Methyl 4-aminocyclohexanecarboxylate | 61367-16-6 | 0.94 | Larger ring structure alters pharmacological properties |
The stereochemical configuration of this compound significantly influences its interactions and potential therapeutic applications compared to these similar compounds.
Properties
IUPAC Name |
methyl (1S,3S)-3-aminocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGJFMHFIQWQZ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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